N-[(4-CHLOROPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

HSP90 inhibition Fragment-based drug discovery NMR binding assay

N-[(4-Chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902580-22-7) is a synthetic heterocyclic compound belonging to the [1,2,3]triazolo[1,5-a]quinazoline class, a scaffold isomeric to the more widely studied [1,2,4]triazolo[1,5-c]quinazolines (e.g., CGS15943). The molecule features a 3-phenyl substituent on the triazole ring and an N-(4-chlorobenzyl) moiety at the 5-amino position (MW 385.86 Da, C22H16ClN5).

Molecular Formula C22H16ClN5
Molecular Weight 385.86
CAS No. 902580-22-7
Cat. No. B2485422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-CHLOROPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
CAS902580-22-7
Molecular FormulaC22H16ClN5
Molecular Weight385.86
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl
InChIInChI=1S/C22H16ClN5/c23-17-12-10-15(11-13-17)14-24-21-18-8-4-5-9-19(18)28-22(25-21)20(26-27-28)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25)
InChIKeyJWJJQEUMOWIIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902580-22-7) Chemotype Synopsis for Targeted Procurement


N-[(4-Chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902580-22-7) is a synthetic heterocyclic compound belonging to the [1,2,3]triazolo[1,5-a]quinazoline class, a scaffold isomeric to the more widely studied [1,2,4]triazolo[1,5-c]quinazolines (e.g., CGS15943) [1]. The molecule features a 3-phenyl substituent on the triazole ring and an N-(4-chlorobenzyl) moiety at the 5-amino position (MW 385.86 Da, C22H16ClN5) [2]. The [1,2,3]triazolo[1,5-a] ring fusion topology directs distinct spatial orientation of the pendant aryl groups compared to [1,2,4]triazolo[1,5-c] isomers, which has implications for target recognition [1]. Limited available binding data indicate the compound interacts with the N-terminal ATP-binding domain of human HSP90α with a dissociation constant (Kd) of 19,000 nM as determined by 2D ¹H–¹⁵N chemical shift perturbation NMR [3].

Why N-[(4-Chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Cannot Be Swapped with Generic Triazoloquinazoline Analogs


Substitution of this compound with a generic triazoloquinazoline analog is precluded by three structural determinisms of pharmacological profile. First, the [1,2,3]triazolo[1,5-a] ring fusion topology (vs the [1,2,4]triazolo[1,5-c] isomerism of CGS15943) rearranges the hydrogen-bond acceptor/donor geometry, which governs adenosine vs non-adenosine receptor selectivity [1]. Second, the 3-phenyl substituent (lacking a sulfonyl group) produces a distinct steric and electronic environment at the triazole ring compared to the potent 5-HT₆ antagonist series (3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines), which achieve sub-100 nM functional IC₅₀ values [2]. Third, the N-(4-chlorobenzyl) group at the 5-amino position introduces a specific halogen-bonding-capable hydrophobic motif absent in N-methyl, N-cyclohexyl, or unsubstituted 5-amino analogs; systematic halogen-bonding studies have demonstrated that a 4-chlorophenyl moiety can enhance binding affinity by up to 13-fold compared to the unsubstituted phenyl counterpart in certain protein pockets [3]. These structural distinctions render simple in-class interchange scientifically unsound without explicit comparative data.

N-[(4-Chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Comparative Quantitative Evidence for Scientific Selection


HSP90α N-Terminal Domain Binding Affinity vs Optimized Aminotriazoloquinazoline Leads

This compound exhibits a Kd of 19,000 nM for human HSP90α as measured by 2D ¹H–¹⁵N chemical shift perturbation NMR, representing a weak fragment-level affinity [1]. In contrast, structure-based optimization of aminotriazoloquinazoline chemotypes by Casale et al. (2014) yielded leads with nanomolar enzymatic potency (e.g., Ki = 8,400 nM for an early lead; further optimized compounds reached IC₅₀ values in the low nanomolar range) [2]. The 2.26-fold difference between the target compound's Kd (19,000 nM) and the early lead Ki (8,400 nM) defines the affinity gap addressable through fragment evolution, establishing this compound as a validated fragment hit with a confirmed binding mode to the HSP90 N-terminal ATP pocket amenable to structure-guided elaboration [1][2].

HSP90 inhibition Fragment-based drug discovery NMR binding assay

Scaffold Isomerism: [1,2,3]Triazolo[1,5-a] vs [1,2,4]Triazolo[1,5-c]quinazoline Adenosine Receptor Selectivity

The [1,2,3]triazolo[1,5-a]quinazoline scaffold (this compound) is a constitutional isomer of the [1,2,4]triazolo[1,5-c]quinazoline scaffold of CGS15943. Bertelli et al. (2000) demonstrated that 3-phenyl-substituted [1,2,3]triazolo[1,5-a]quinazolines exhibit moderate affinity toward A₁ adenosine receptors (no nanomolar A₃ binding reported), whereas the [1,2,4]triazolo[1,5-c] isomer CGS15943 binds human A₃ receptors with Ki = 14 nM and human A₁/A₂A receptors non-selectively with high affinity [1][2]. The 5-amino substituent further modulates this selectivity: alkylation of the 5-amino group in the [1,2,4] series caused a general loss of adenosine receptor binding activity, particularly at A₂ receptors, suggesting that the N-(4-chlorobenzyl) substituent in the target compound may further reduce adenosine receptor engagement compared to unsubstituted 5-amino analogs [2][3].

Adenosine receptor pharmacology Scaffold hopping Receptor subtype selectivity

Absence of 3-Sulfonyl Group Distinguishes This Compound from the 5-HT₆ Antagonist Series

The 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazoline series developed by Ivachtchenko et al. (2010) achieves potent 5-HT₆ receptor antagonism (functional IC₅₀ < 100 nM, binding Ki < 10 nM for the most active compounds) with >100-fold selectivity over other serotonin receptor subtypes [1]. The 3-phenyl substituent in the target compound replaces the 3-phenylsulfonyl group, removing a critical hydrogen-bond acceptor pharmacophore (S=O) required for 5-HT₆ binding. This structural divergence predicts a >100-fold reduction in 5-HT₆ receptor affinity relative to the sulfonyl-containing series, directing the pharmacological profile toward alternative targets such as HSP90 as evidenced by the NMR binding data [2]. The N-(4-chlorobenzyl) group is also distinct from the small alkyl or aryl substituents at N5 in the 5-HT₆ series, further differentiating target engagement.

Serotonin 5-HT₆ receptor Sulfonyl pharmacophore Target selectivity

N-(4-Chlorobenzyl) Substituent: Halogen-Bonding Potential vs N-Alkyl or N-Aryl 5-Amino Analogs

The N-(4-chlorobenzyl) group at the 5-position distinguishes this compound from analogs bearing N-methyl, N-cyclohexyl, N-butyl, or N-pentyl substituents reported in chemical databases and the Bertelli et al. (2000) series [1]. Systematic crystallographic and biophysical studies by Hardegger et al. (2011) demonstrated that a 4-chlorophenyl moiety can engage in a halogen bond with backbone carbonyl oxygen atoms in protein binding pockets, enhancing affinity by a factor of 13 compared to the unsubstituted phenyl analog (ΔΔG ≈ 1.5 kcal/mol attributable to the C–Cl···O=C interaction) [2]. While direct comparative binding data for 5-amino substituent variants of this specific scaffold are not publicly available, the established halogen-bonding capacity of the 4-chlorobenzyl motif provides a structure-based rationale for preferential procurement when the target protein contains a suitable halogen-bond acceptor in the putative N5-binding subpocket [2].

Halogen bonding N5 substitution SAR Ligand efficiency

Validated Application Scenarios for N-[(4-Chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Based on Comparative Evidence


Fragment-Based Lead Discovery Targeting the HSP90 N-Terminal ATP-Binding Pocket

The Kd of 19,000 nM for human HSP90α, measured by 2D ¹H–¹⁵N NMR chemical shift perturbation [1], validates this compound as a fragment hit with a defined binding mode amenable to structure-guided optimization. The Casale et al. (2014) study demonstrates that aminotriazoloquinazolines can be evolved from fragment-level to nanomolar HSP90 inhibitors via iterative medicinal chemistry [2]. Procurement for fragment-growth campaigns is justified when the research objective is to exploit the ligand-efficient [1,2,3]triazolo[1,5-a]quinazoline core for development of novel, non-purine HSP90 inhibitors with intellectual property differentiation from established chemotypes.

Scaffold-Hopping Reference Compound for Adenosine Receptor Selectivity Profiling

The [1,2,3]triazolo[1,5-a]quinazoline scaffold is a constitutional isomer of the well-characterized adenosine antagonist CGS15943 (Ki = 14 nM at human A₃) [1]. Bertelli et al. (2000) reported that 3-phenyl-[1,2,3]triazolo[1,5-a]quinazolines exhibit moderate A₁ adenosine receptor affinity, without significant A₃ engagement [2]. This compound serves as a scaffold-hopping tool for medicinal chemists investigating how triazole ring fusion topology (1,2,3- vs 1,2,4-triazole; [1,5-a] vs [1,5-c] ring junction) controls adenosine receptor subtype selectivity, and for programs seeking triazoloquinazoline cores decoupled from adenosine receptor pharmacology.

Negative Control for 5-HT₆ Receptor-Mediated Assays Requiring a 3-Phenyl (Non-Sulfonyl) Chemotype

The absence of the 3-sulfonyl pharmacophore, which is essential for the potent 5-HT₆ antagonism (IC₅₀ < 100 nM) observed in the Ivachtchenko et al. (2010) 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazoline series [1], makes this compound a structurally matched negative control. It can be procured alongside a 3-phenylsulfonyl analog to establish the sulfonyl group's contribution to 5-HT₆ binding and functional activity, thereby strengthening SAR interpretation in serotonergic target studies.

Halogen-Bonding Probe for Biophysical Assessment of N5 Substituent Contributions

The N-(4-chlorobenzyl) group provides a halogen-bond donor (C–Cl) that can be systematically compared against N–H, N-methyl, N-benzyl, or N-(4-fluorobenzyl) analogs in biophysical binding assays. Hardegger et al. (2011) established that 4-chlorophenyl halogen bonding can enhance binding affinity by up to 13-fold in suitable protein environments [1]. This compound is a suitable procurement choice for X-ray crystallography or NMR-based SAR campaigns designed to quantify the thermodynamic contribution of the chlorine atom to target binding within the triazoloquinazoline chemotype.

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